molecular formula C11H16Cl2N6O B1390541 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-10-5

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No. B1390541
M. Wt: 319.19 g/mol
InChI Key: WKVMPUXKJVXMPD-UHFFFAOYSA-N
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Description

The compound “4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrimidine ring, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole and pyrimidine rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, while the 1,2,4-oxadiazole and pyrimidine rings could contribute to its aromaticity .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Several studies have synthesized and characterized derivatives of 1,2,4-oxadiazoles and piperazines, investigating their potential antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds with oxadiazole and piperazine structures, and found that some exhibited good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Sharma et al. (2014) also reported significant antibacterial and antifungal activity in their synthesized carbazole derivatives with oxadiazole and piperazine substructures (Sharma et al., 2014).

Anticancer Properties

Some studies have explored the anticancer properties of compounds with oxadiazole and piperazine constituents. For example, Kumar et al. (2016) synthesized a series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine derivatives and found that some compounds showed promising anticancer activity against the HeLa cell line (Kumar et al., 2016).

Tuberculostatic Activity

Foks et al. (2004) investigated the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, identifying compounds with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s used as a drug, it could have side effects or toxicities that need to be considered .

properties

IUPAC Name

5-methyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O.2ClH/c1-8-14-10(16-18-8)9-2-3-13-11(15-9)17-6-4-12-5-7-17;;/h2-3,12H,4-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVMPUXKJVXMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
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4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 6
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

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